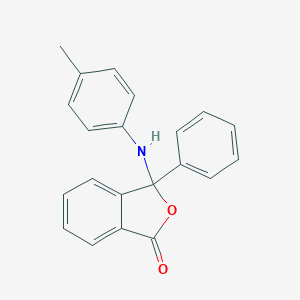
3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one, also known as PTB, is a synthetic compound that belongs to the class of benzofuranone derivatives. PTB has gained significant attention in the scientific community due to its various applications in research.
Applications De Recherche Scientifique
3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one is in the field of fluorescence microscopy. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one is a fluorescent probe that can be used to label and visualize cellular structures such as mitochondria and lysosomes. This property of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has made it an essential tool in cell biology research.
3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has also been studied for its potential use as a photosensitizer in photodynamic therapy. Photodynamic therapy is a non-invasive cancer treatment that involves the use of a photosensitizer and light to selectively destroy cancer cells. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has shown promising results in preclinical studies as a photosensitizer for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one is not fully understood. However, it is believed that 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one interacts with cellular structures such as mitochondria and lysosomes, leading to changes in their morphology and function. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has also been shown to induce apoptosis in cancer cells, which may be due to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects
3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one can induce mitochondrial depolarization, leading to the release of cytochrome c and the activation of caspases. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has also been shown to induce lysosomal membrane permeabilization, leading to the release of cathepsins and the activation of caspases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one in lab experiments is its fluorescent properties. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one can be used to label and visualize cellular structures, making it an essential tool in cell biology research. Another advantage of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one is its potential use as a photosensitizer in photodynamic therapy.
However, there are also some limitations to using 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one in lab experiments. One limitation is its potential toxicity to cells. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on normal cells. Another limitation is the lack of understanding of the mechanism of action of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one. More research is needed to fully understand how 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one interacts with cellular structures and its potential side effects.
Orientations Futures
There are several future directions for research on 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one. One direction is to further study the mechanism of action of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one. Understanding how 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one interacts with cellular structures will provide insights into its potential use as a therapeutic agent.
Another direction is to explore the potential use of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one in combination with other cancer therapies. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has shown promising results as a photosensitizer in preclinical studies, and combining it with other cancer therapies such as chemotherapy may enhance its efficacy.
Finally, more research is needed to evaluate the safety and toxicity of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one in vivo. Understanding the potential side effects of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one will be essential for its clinical translation as a therapeutic agent.
Conclusion
In conclusion, 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its various applications in research. 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one has been extensively studied for its potential use as a fluorescent probe in cell biology research and as a photosensitizer in photodynamic therapy. However, more research is needed to fully understand the mechanism of action of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one and its potential side effects. The future directions for research on 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one include further studying its mechanism of action, exploring its potential use in combination with other cancer therapies, and evaluating its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one is a multi-step process that involves the reaction of 4-toluidine with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to yield 3-phenyl-3-(4-toluidino)-2-benzofuran-1(3H)-one. The purity of the compound can be increased through recrystallization from a suitable solvent.
Propriétés
Formule moléculaire |
C21H17NO2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
3-(4-methylanilino)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C21H17NO2/c1-15-11-13-17(14-12-15)22-21(16-7-3-2-4-8-16)19-10-6-5-9-18(19)20(23)24-21/h2-14,22H,1H3 |
Clé InChI |
MTODMOMVFBGAMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)NC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)

![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)

![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)

![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)

![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)

![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)

![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)